Cantharidin methylimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aS,4R,7S,7aR)-2,3a,7a-trimethyl-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-10-6-4-5-7(15-6)11(10,2)9(14)12(3)8(10)13/h6-7H,4-5H2,1-3H3/t6-,7+,10+,11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQNOBSCYAIJIH-FIPCFZRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CCC(C1(C(=O)N(C2=O)C)C)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H]3CC[C@@H]([C@@]1(C(=O)N(C2=O)C)C)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76970-78-0 | |
| Record name | Cantharidin methylimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076970780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLCANTHARIDIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62T9S2Y75E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structure Activity Relationship Sar Studies of Cantharidin Methylimide
Identification of Structural Moieties Critical for Biological Activity
Several structural features of the cantharidin (B1668268) scaffold are considered essential for its biological activity. Structure-activity relationship studies have highlighted the importance of the bicyclic ring system and the functional groups attached to it.
The bridging ether oxygen within the 7-oxabicyclo[2.2.1]heptane skeleton is a crucial moiety for cytotoxic activity. Its removal has been shown to lead to a significant reduction or complete loss of biological effect. This suggests that the ether oxygen may be involved in key interactions with biological targets, potentially through hydrogen bonding. researchgate.net
The imide ring , formed from the original dicarboxylic anhydride (B1165640) of cantharidin, is also vital for maintaining or enhancing biological activity. The anhydride group itself is important, and its conversion to an imide allows for the introduction of various substituents on the nitrogen atom, which can modulate the compound's properties. researchgate.net The planarity and electronic properties of the imide ring are thought to play a significant role in the molecule's interaction with its biological targets. eurekaselect.com
Furthermore, the two methyl groups at the C-2 and C-3 positions of the cantharidin core contribute to the molecule's lipophilicity and steric profile, which can influence its ability to cross cell membranes and bind to target proteins. The demethylated analogue, norcantharidin (B1212189), shows a different toxicity and activity profile, underscoring the importance of these methyl groups. researchgate.net
Impact of Specific Structural Alterations on Preclinical Efficacy
Modifications to the cantharidin methylimide structure have a profound impact on its preclinical efficacy, including its anticancer and cytotoxic activities. These alterations can affect the compound's potency, selectivity, and pharmacokinetic properties.
The substituents on the nitrogen atom of the imide ring play a pivotal role in determining the activity profile of this compound analogues. The nature of these substituents can influence the compound's lipophilicity, electronic distribution, and steric bulk, all of which can affect its interaction with biological targets.
Studies on N-substituted norcantharidin imides, which serve as close structural analogues, have shown that the length and nature of the alkyl or aryl substituent on the imide nitrogen can significantly alter cytotoxicity. For instance, analogues with long alkyl chains (C10, C12, or C14) have demonstrated high levels of cytotoxicity against various cancer cell lines. researchgate.net This suggests that increased lipophilicity may enhance cellular uptake or interaction with hydrophobic pockets in the target protein.
The introduction of aromatic or heteroaromatic rings as N-substituents can also lead to potent analogues. The electronic properties of these rings, whether electron-donating or electron-withdrawing, can modulate the reactivity and binding affinity of the entire molecule.
| N-Substituent on Norcantharidin Imide Core | Effect on Cytotoxicity | Reference |
| C10 Alkyl Chain | High | researchgate.net |
| C12 Alkyl Chain | High | researchgate.net |
| C14 Alkyl Chain | High | researchgate.net |
| C12 Linked bis-norcantharimide | High | researchgate.net |
This table presents data on norcantharidin imides as a proxy for this compound due to a lack of specific public data on the latter.
Stereochemistry is a critical determinant of the biological activity of cantharidin analogues. The rigid bicyclic structure of cantharidin contains several stereocenters, and the spatial arrangement of its functional groups is crucial for effective interaction with its biological targets, such as protein phosphatases.
The exo configuration of the anhydride (and subsequently the imide) ring is considered essential for activity. Isomers with an endo configuration have been found to be significantly less active. This stereochemical requirement highlights the specific geometric constraints of the binding site on the target protein.
Furthermore, studies on optically active norcantharidin analogues have revealed that the absolute stereochemistry at substituted positions can lead to selective inhibition of different protein phosphatases. For example, certain stereoisomers have shown selective inhibition of protein phosphatase 2B (calcineurin) without affecting protein phosphatase 1 (PP1) or 2A (PP2A). researchgate.net This demonstrates that stereochemistry can be exploited to design more selective and potentially less toxic derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. slideshare.netijnrd.org For this compound analogues, QSAR studies can provide valuable insights into the physicochemical properties that govern their cytotoxic effects and can guide the design of new, more potent compounds.
A typical QSAR study for this compound analogues would involve the following steps:
Data Set Compilation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values against a cancer cell line) is collected.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques, such as cross-validation and external validation with a test set of compounds not used in the model development.
While specific QSAR models for this compound are not widely published, studies on related cantharidin analogues suggest that descriptors related to hydrophobicity, molecular shape, and electronic properties are likely to be important for predicting their biological activity. Such models can help in predicting the activity of untested analogues and in prioritizing synthetic efforts.
Rational Design Principles for Novel this compound Derivatives
The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel this compound derivatives with improved therapeutic profiles. nih.gov The primary goals of such design efforts are typically to enhance potency, increase selectivity for cancer cells over normal cells, and improve pharmacokinetic properties.
Key rational design principles include:
Modification of the N-Substituent: Based on SAR data, the N-substituent on the imide ring is a prime target for modification. Designing substituents that optimize lipophilicity and introduce specific interactions with the target protein can lead to more potent and selective compounds. For example, incorporating moieties that can form hydrogen bonds or engage in pi-stacking interactions with the target can enhance binding affinity.
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres—substituents with similar physical or chemical properties—can lead to improved pharmacological properties. For instance, replacing a metabolically labile group with a more stable one can increase the compound's half-life in the body.
Conformational Restriction: Introducing conformational constraints into the N-substituent can reduce the entropic penalty upon binding to the target, potentially leading to higher affinity. This can be achieved by incorporating cyclic structures or rigid linkers.
Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores known to have anticancer activity can lead to hybrid molecules with dual mechanisms of action or improved targeting to cancer cells.
By applying these principles, researchers can systematically explore the chemical space around the this compound core to develop new drug candidates with superior efficacy and safety profiles for potential therapeutic applications.
Molecular and Cellular Mechanisms of Action of Cantharidin Methylimide
Protein Phosphatase Inhibition
The primary molecular target of cantharidin (B1668268) and its analogues is a class of enzymes known as serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). patsnap.comnih.gov Inhibition of these enzymes leads to the hyperphosphorylation of numerous substrate proteins, disrupting cellular homeostasis and triggering cell death pathways.
Cantharidin and its derivatives are potent and selective inhibitors of Protein Phosphatase 2A (PP2A). nih.govnih.gov PP2A is a crucial tumor suppressor that plays a role in regulating cell cycle, growth, and apoptosis. nih.gov By inhibiting PP2A, cantharidin analogues disrupt these fundamental cellular processes. patsnap.com The cytotoxicity of synthetic cantharidin imide analogues has been shown to be associated with their PP2A inhibitory activity. researchgate.net Enzymatic kinetic assays have identified the mode of inhibition of PP2A by a cytotoxic cantharidin imide analogue as noncompetitive. researchgate.net This potent inhibition disrupts normal cellular signaling, leading to cell cycle arrest and apoptosis. nih.govnih.gov
While highly effective against PP2A, cantharidin-based compounds also inhibit Protein Phosphatase 1 (PP1), although typically at higher concentrations. nih.gov Studies on cantharidin, the parent compound, show a clear difference in inhibitory concentration, with the IC50 value for PP1 being significantly higher than for PP2A. nih.govnih.gov For instance, research has shown the IC50 of cantharidin for PP2A to be approximately 0.16-0.2 µM, while the IC50 for PP1 is around 1.7-1.8 µM, indicating a roughly tenfold selectivity for PP2A. nih.govnih.gov This differential inhibition is a key aspect of the compound's mechanism of action.
The selectivity of cantharidin and its analogues for PP2A over PP1 is a defining characteristic of their biochemical profile. nih.govnih.gov This specificity is believed to be crucial for their anticancer effects, as PP2A is a key regulator of multiple signaling pathways that are often dysregulated in cancer. nih.gov While other phosphatases like PP2B can be inhibited, it typically occurs only at very high concentrations. nih.gov The structural features of the cantharidin molecule, including the anhydride (B1165640) or modified imide ring, are critical for this selective interaction and potent inhibition. researchgate.net
| Target Phosphatase | Typical IC50 (for Cantharidin) | Mode of Inhibition (for Imide Analogue) | Reference |
| Protein Phosphatase 2A (PP2A) | 0.16 - 0.2 µM | Noncompetitive | researchgate.netnih.gov |
| Protein Phosphatase 1 (PP1) | 1.7 - 1.8 µM | Not specified | nih.govnih.gov |
Modulation of Key Intracellular Signaling Pathways
The inhibition of protein phosphatases by cantharidin imide derivatives sets off a cascade of events within the cell, leading to the modulation of critical signaling pathways that ultimately culminate in programmed cell death, or apoptosis.
A primary outcome of PP2A inhibition by cantharidin analogues is the induction of apoptosis. nih.gov This process is a key mechanism behind the observed anti-tumor activity in various cancer cell lines. nih.govnih.gov The disruption of phosphorylation-dependent signaling pathways triggers G2/M phase cell cycle arrest and pushes the cell towards apoptosis. nih.govnih.gov This programmed cell death is characterized by distinct morphological and biochemical changes, initiated through specific intracellular pathways. nih.gov
The induction of apoptosis by cantharidin compounds predominantly occurs through the intrinsic, or mitochondrial, pathway. nih.govnih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2). nih.govsemanticscholar.org Treatment with cantharidin leads to an increased expression of Bax and a decreased expression of Bcl-2, which alters the ratio of these proteins and increases the permeability of the mitochondrial membrane. nih.govnih.gov
This mitochondrial dysfunction results in the release of key pro-apoptotic factors from the mitochondria into the cytoplasm, most notably Cytochrome c. nih.govsemanticscholar.orgnih.gov Once in the cytoplasm, Cytochrome c associates with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which in turn activates a cascade of cysteine proteases known as caspases. e-century.us This cascade typically involves the activation of initiator caspase-9, which then activates effector caspases, such as caspase-3. nih.govnih.gov The activation of these caspases is a central event in the execution phase of apoptosis, leading to the cleavage of cellular substrates and the eventual dismantling of the cell. patsnap.comnih.gov
| Pathway Component | Role in Apoptosis | Effect of Cantharidin Treatment | Reference |
| Bcl-2 | Anti-apoptotic protein | Expression is decreased | nih.govnih.gov |
| Bax | Pro-apoptotic protein | Expression is increased | nih.govnih.gov |
| Mitochondrial Membrane | Regulates release of apoptotic factors | Permeability is increased | nih.govnih.gov |
| Cytochrome c | Activates the apoptosome | Released from mitochondria into the cytosol | nih.govsemanticscholar.orgnih.gov |
| Caspase-9 | Initiator caspase | Activated | nih.gov |
| Caspase-3 | Effector caspase | Activated | nih.govnih.gov |
Induction of Apoptosis in Cellular Models
Extrinsic Pathway Modulation (e.g., Death Receptors)
Research on the parent compound, cantharidin, shows that it can trigger the extrinsic apoptosis pathway by increasing the expression of death receptors and their ligands. mdpi.com In various cancer cell lines, cantharidin treatment has been shown to upregulate the expression of TNF-α and its receptors, TRAIL-1 (DR4) and TRAIL-2 (DR5). mdpi.com This upregulation leads to the activation of the initiator caspase-8, a key event in the extrinsic apoptotic cascade. mdpi.comnih.gov
Endoplasmic Reticulum Stress Response
Cantharidin and its analogues are known inducers of endoplasmic reticulum (ER) stress. nih.govnih.gov This is a critical mechanism for their anticancer activity. mdpi.com The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). Studies on cantharidin show it potently induces protein and gene expression profiles consistent with ER stress activation, including the upregulation of key UPR-associated transcription factors like ATF4 and CHOP. mdpi.comnih.gov Murine embryonic fibroblasts deficient in these factors showed significant protection from cantharidin, highlighting the UPR's crucial role in the death response. nih.gov
Regulation of Autophagy in Cellular Systems
The role of cantharidin compounds in autophagy is complex and appears to be context-dependent. Some studies report that cantharidin suppresses autophagy by downregulating Beclin 1 expression, which in turn promotes apoptosis in certain cancer cells. nih.gov Conversely, other research indicates that cantharidin can activate autophagy, as evidenced by the upregulation of microtubule-associated proteins 1A/1B light chain 3B (LC3B) and Beclin-1. nih.gov This activation of autophagy is suggested to contribute to the suppression of cancer cell growth and proliferation. nih.gov It is possible that the concentration of the compound and the specific cellular context determine whether autophagy acts as a pro-survival or pro-death mechanism.
Cell Cycle Arrest Mechanisms (e.g., G2/M phase)
A well-documented effect of cantharidin and its derivatives is the induction of cell cycle arrest, predominantly at the G2/M phase. nih.govnih.govscispace.com This mechanism prevents cancer cells from proceeding through mitosis, ultimately leading to apoptosis. The G2/M arrest is associated with significant alterations in the expression of key cell cycle regulatory proteins. Specifically, cantharidin treatment has been shown to decrease the expression of cyclin A2, cyclin B1, and the cyclin-dependent kinase cdc2 (CDK1). nih.gov
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response
The generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress is another identified mechanism of action for cantharidin-related compounds. mdpi.comnih.gov Increased intracellular ROS levels can damage cellular components like DNA, proteins, and lipids, contributing to cell death. patsnap.com Cancer cells are often more vulnerable to oxidative stress, making ROS induction a viable anticancer strategy. patsnap.com The induction of ROS by these compounds can trigger downstream apoptotic pathways. mdpi.com
Modulation of MAPK, PI3K/AKT/mTOR, and Other Signaling Cascades
Cantharidin and its analogues have been shown to modulate several critical signaling cascades involved in cell survival, proliferation, and apoptosis. The compound is a known inhibitor of the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.netnih.gov Inhibition of this pathway, which is frequently overactive in cancer, leads to decreased cell growth and survival. nih.gov Additionally, cantharidin can activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38. mdpi.com Activation of these stress-activated pathways often contributes to the induction of apoptosis. mdpi.com
Effects on Gene Expression and Proteomic Profiles in Preclinical Models
Specific gene expression and proteomic profile data for Cantharidin methylimide are not available in the reviewed literature. However, studies on cantharidin provide some insight into the potential genetic and protein-level changes.
In human bladder carcinoma cells, cantharidin treatment led to the upregulation of 269 genes and the downregulation of 286 genes by more than two-fold. nih.gov Notably, the DNA damage-associated gene, DNA-damage-inducible transcript 3 (DDIT3), was significantly upregulated. nih.gov In oral squamous sarcoma cells, cantharidin increased the expression of several death-related genes, including DR5, PUMA, NOXA, and GADD45. nih.gov
Transcriptome analysis in the blister beetle Mylabris cichorii has been used to identify genes involved in cantharidin biosynthesis, revealing a complex process related to the mevalonate (MVA) pathway and potentially juvenile hormone (JH) biosynthesis. nih.govplos.org While this relates to the production of cantharidin rather than its effects on cancer cells, it highlights the complex biology surrounding this class of compounds.
Table of Altered Gene Expression by Cantharidin in Preclinical Models
| Gene | Change in Expression | Associated Function | Cell Line |
|---|---|---|---|
| DDIT3 | Upregulation (4.75-fold) | DNA Damage Response | TSGH-8301 (Bladder Carcinoma) nih.gov |
| MXRA5 | Downregulation (7.98-fold) | Cell Migration/Invasion | TSGH-8301 (Bladder Carcinoma) nih.gov |
| DR5 | Upregulation | Apoptosis (Death Receptor) | Oral Squamous Sarcoma nih.gov |
| PUMA | Upregulation | Apoptosis | Oral Squamous Sarcoma nih.gov |
| NOXA | Upregulation | Apoptosis | Oral Squamous Sarcoma nih.gov |
No specific proteomic profile studies for this compound were identified in the search.
An article on the molecular and cellular mechanisms of action of this compound, specifically focusing on its ligand-target binding dynamics and interactions, cannot be generated at this time. Extensive searches for scientific literature and data on "this compound" have not yielded any specific information regarding its binding dynamics with biological targets.
The available research primarily focuses on cantharidin and its other analogues, such as norcantharidin (B1212189) and various cantharidinimides. While studies on these related compounds provide insights into their interactions with protein phosphatases and other cellular targets, this information is not directly applicable to "this compound" as per the strict requirements of the requested article.
Therefore, due to the absence of specific research findings on the ligand-target binding dynamics and interactions of this compound, the requested article section cannot be composed.
Preclinical Pharmacological Investigations of Cantharidin Methylimide
In vitro Studies on Biological Activities
Antiproliferative and Antitumorigenic Effects on Cancer Cell Lines
Cantharidin (B1668268) methylimide has demonstrated notable antiproliferative and antitumorigenic activities across a variety of cancer cell lines in laboratory settings. researchgate.net As a less toxic analogue of cantharidin, it has shown effectiveness against certain primary hepatomas and exhibits anti-tumor properties against the KB cell line. researchgate.net The primary mechanism of action for cantharidin and its derivatives, including cantharidin methylimide, is the inhibition of protein phosphatases, particularly protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). nih.govpatsnap.com These enzymes are crucial for regulating numerous cellular processes, including cell division and apoptosis (programmed cell death). nih.govvulcanchem.com By inhibiting PP2A and PP1, this compound disrupts cellular signaling pathways, which can lead to cell cycle arrest and apoptosis in cancer cells. nih.govvulcanchem.com
Studies have shown that cantharidin and its analogues can induce a G2/M cell cycle block in many types of cancer cells. nih.gov Furthermore, they can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.gov Cantharidin has been observed to inhibit the proliferation of human osteosarcoma cells (MG-63 and MNNG/HOS) in a time- and concentration-dependent manner. nih.gov It also shows inhibitory effects on the metastasis of cancer cells by affecting cell viability, migration, and invasion. nih.gov Research on colorectal cancer cells has demonstrated that cantharidin and its analogue norcantharidin (B1212189) can act as transcriptional inhibitors of genes associated with metastasis, namely S100A4 and MACC1. nih.gov
Table 1: Antiproliferative Effects of this compound and Related Compounds on Various Cancer Cell Lines
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| This compound | KB cell line | Anti-tumor activity | researchgate.net |
| This compound | Primary hepatoma cells | Effective against some primary hepatomas | researchgate.net |
| Cantharidin | Human osteosarcoma (MG-63, MNNG/HOS) | Inhibits proliferation, induces apoptosis, blocks cell cycle | nih.gov |
| Cantharidin | Human lung cancer (NCI-H460) | Inhibits cell viability, migration, and invasion | nih.gov |
| Cantharidin | Human breast cancer (MDA-MB-231) | Inhibits cell viability, migration, and invasion | nih.gov |
| Cantharidin | Colorectal cancer (HCT116, SW620) | Inhibits S100A4 and MACC1 gene and protein expression | nih.gov |
| Norcantharidin | Human gallbladder cancer (GBC-SD) | Suppresses proliferation and invasion | nih.gov |
| Norcantharidin | Bladder cancer stem-like cells | Enhances the killing effect of cisplatin | nih.gov |
Antiviral Activities in Cell Culture Models
While research on the direct antiviral activities of this compound is limited, studies on its parent compound, cantharidin, and other natural compounds provide insights into potential antiviral mechanisms. Cantharidin has been investigated for its effects on various viruses. For instance, it is used topically to treat molluscum contagiosum, a viral skin infection. ethernet.edu.etdermnetnz.org The mechanism of action in this context involves causing blistering of the skin, which helps to remove the viral lesions. wikipedia.orgdrugbank.com
The broader class of antimicrobial peptides (AMPs), which share some functional similarities with natural toxins like cantharidin in terms of interacting with cell membranes, has shown significant antiviral activity. For example, cathelicidins have demonstrated effects against viruses like human herpes simplex virus 1 (HSV-1) by reducing viral replication and the production of infectious viral particles in cell cultures. nih.gov These peptides can inhibit viral entry, replication, or budding, showcasing diverse antiviral strategies that could be explored for cantharidin derivatives.
Anti-inflammatory Properties in Cell-Based Assays
Cantharidin is known to induce inflammation, a property that has been utilized in research to create models for studying inflammatory processes. nih.gov The application of cantharidin to the skin causes the release of serine proteases, leading to the breakdown of cell-to-cell adhesion structures and resulting in blistering and an inflammatory response. wikipedia.orgdrugbank.com This induced inflammation allows researchers to investigate the efficacy of anti-inflammatory compounds.
Conversely, some derivatives of cantharidin have been explored for their anti-inflammatory potential. For instance, certain analogues have been shown to possess topical anti-inflammatory activity by inhibiting cantharidin-induced inflammation in animal models. researchgate.net The anti-inflammatory effects of cantharidin and its derivatives are linked to their ability to modulate various signaling pathways involved in inflammation. wikipedia.org
Radiosensitization in Tumor Cell Lines
Cantharidin and its analogues have been identified as potential radiosensitizers, meaning they can make cancer cells more susceptible to radiation therapy. researchgate.net The mechanism behind this radiosensitizing effect is linked to the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). researchgate.net Inhibition of these phosphatases can lead to increased phosphorylation of histone proteins (H1 and H3), which in turn promotes the compaction of chromatin within cancer cells. researchgate.net This compacted chromatin is more sensitive to damage from ionizing radiation. researchgate.net
Studies have shown that non-toxic concentrations of cantharidin and some of its analogues can significantly radiosensitize human prostate carcinoma (DU-145) and human colon carcinoma (HT-29) cells. researchgate.net For example, one analogue, designated LS-5, was found to make the DNA of tumor cells approximately 1.6 times more sensitive to radiation-induced strand breakage. researchgate.net This radiosensitizing effect is a promising area of research for improving the effectiveness of radiation therapy in treating various cancers. nih.govbioline.org.brfrontiersin.org
Investigation of Other Preclinical Biological Activities (e.g., antiparasitic, antifungal)
Beyond its anticancer and antiviral potential, cantharidin has demonstrated a broad spectrum of other biological activities, including antiparasitic and antifungal effects. Research has shown that cantharidin is toxic to a range of parasites. nih.govnih.gov
In one study, cantharidin and extracts from the blister beetle Berberomeloe majalis were tested against several parasitic organisms. The results indicated that cantharidin was effective against the protozoan Trichomonas vaginalis, the nematode Meloidogyne javanica, and the tick Hyalomma lusitanicum. nih.govresearchgate.net
Table 2: Antiparasitic Activity of Cantharidin
| Organism | Type | Activity | Reference |
|---|---|---|---|
| Trichomonas vaginalis | Protozoan | Toxic | nih.govresearchgate.net |
| Meloidogyne javanica | Nematode | Toxic | nih.gov |
| Hyalomma lusitanicum | Tick | Toxic | nih.gov |
| Myzus persicae | Insect (Aphid) | Antifeedant | nih.gov |
| Rhopalosiphum padi | Insect (Aphid) | Antifeedant | nih.gov |
The antifeedant properties of cantharidin against certain insects, such as the aphids Myzus persicae and Rhopalosiphum padi, have also been reported. nih.gov While specific studies on the antifungal activity of this compound are not detailed, the broad biological activity of the parent compound suggests that this could be a potential area for future investigation.
In vivo Studies in Animal Models of Disease
The antitumor effects of this compound and its parent compound have been evaluated in various animal models of cancer. In a mouse model of hepatocellular carcinoma, treatment with cantharidin significantly reduced tumor volume and weight. nih.gov It also demonstrated an ability to enhance the antitumor immune response by increasing the proportions of CD4+/CD8+ T cells and B cells, while decreasing the proportion of regulatory T cells (Tregs). nih.gov
Similarly, in a xenograft mouse model of lung cancer, an organometallic gold(I) complex, which shares some mechanistic similarities with cantharidin derivatives in targeting thioredoxin reductase, showed tumor reduction. rsc.org Studies on triple-negative breast cancer in nude mice revealed that cantharidin treatment significantly delayed tumor growth and decreased tumor mass and volume. nih.gov
However, the in vivo effects of cantharidin can be complex. In one study involving a pancreatic tumor xenograft model, cantharidin was found to accelerate tumor growth, which was hypothesized to be due to its pro-angiogenic effects. nih.gov This highlights the importance of further research to understand the multifaceted in vivo activities of cantharidin and its derivatives. Formulations such as pegylated liposomes have been developed to reduce the systemic toxicity of cantharidin while maintaining its antitumor activity in mice. nih.gov
Efficacy in Animal Models of Other Diseases (e.g., inflammation, viral infection)
There is no publicly available scientific literature detailing the preclinical evaluation of this compound in animal models of inflammation or viral infections.
For context, the parent compound, cantharidin, is known to induce inflammation and has been used to create in vivo models of skin inflammation. mdpi.com These models are utilized for investigating the mechanisms of inflammation and for the preclinical screening of anti-inflammatory compounds. However, whether this compound possesses or modulates inflammatory properties has not been reported.
Similarly, while research into novel antiviral agents is a significant area of drug discovery, with various animal models being used to test efficacy, there are no findings to suggest that this compound has been investigated for antiviral activity. pfizer.comnih.govfrontiersin.orgintrepidalliance.org
Preclinical Pharmacokinetic and Pharmacodynamic Evaluations in Animal Models
Detailed preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in animal models is sparse in the public domain. One study mentioned the investigation of the pharmacokinetics of N-methylcantharidimide in dogs, though the specific results of this study are not readily accessible. researcher.life A separate patent document notes that after oral administration, cantharidin is absorbed from the digestive tract, with the highest concentrations found in the kidney, liver, heart, lung, stomach, bladder, and bile, with most of the compound being excreted in the urine. google.com It is plausible that this compound follows a similar distribution and excretion pattern, but specific studies are required for confirmation.
The pharmacodynamic effects of this compound are linked to its proposed antitumor mechanism, which includes the inhibition of nucleic acid and protein synthesis in liver cancer cells. google.com Understanding the relationship between the drug's concentration in the body over time (pharmacokinetics) and its therapeutic and toxic effects (pharmacodynamics) is a critical component of preclinical development. europa.eu Such studies are essential for determining appropriate dosing regimens for clinical trials and for understanding the therapeutic window of the compound.
For the related compound norcantharidin, pharmacokinetic challenges such as low bioavailability have been noted, which has prompted the development of novel delivery systems like liposomes to improve its therapeutic potential. researchgate.net Similar investigations would be necessary to characterize the pharmacokinetic profile of this compound fully.
Table 2: Mentioned Pharmacokinetic/Pharmacodynamic Investigations of this compound
| Compound | Animal Model | Study Type | Finding/Observation | Source |
| N-methylcantharidimide | Dogs | Pharmacokinetics | Study conducted, details not available. | researcher.life |
| Cantharidin (related compound) | Not specified | Pharmacokinetics | Absorbed from the digestive tract; distributed to various organs; excreted in urine. | google.com |
| N-methylcantharidimide | Liver cancer cells | Pharmacodynamics | Inhibits nucleic acid and protein synthesis. | google.com |
Investigation of Combination Approaches with Other Research Compounds in Preclinical Settings
There is a lack of publicly available preclinical data on the investigation of this compound in combination with other research compounds. However, the clinical development of this compound points towards a strategy of combination therapy. A notable clinical trial (NCT03996681) is evaluating the combination of methylcantharidimide tablets with transarterial chemoembolization (TACE) for the treatment of large and unresectable hepatocellular carcinoma. drugbank.com
This clinical investigation suggests that the therapeutic potential of this compound may be enhanced when used in conjunction with other established cancer treatments. The rationale for such combinations often stems from preclinical studies that demonstrate synergistic or additive effects, where the combined treatment is more effective than either agent alone. Such preclinical studies for this compound have not been published.
The development of combination therapies is a common strategy in oncology to improve efficacy and overcome drug resistance. nih.gov Preclinical models, including xenograft and syngeneic models, are instrumental in identifying and validating effective drug combinations before they are tested in humans. nih.gov
Analytical and Characterization Methodologies in Cantharidin Methylimide Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the molecular structure of cantharidin (B1668268) methylimide, which has a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . vulcanchem.comnih.gov Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectra for cantharidin methylimide are not extensively published, data from closely related N-methylated bicyclic imides and cantharidin derivatives allow for a clear assignment of its structure. mdpi.comnih.gov The ¹H-NMR spectrum would be expected to show characteristic signals for the N-methyl group as a singlet, along with signals for the bridgehead methyl groups and the protons on the bicyclic ring system. mdpi.com Two-dimensional NMR techniques, such as COSY, are used to establish connectivity between protons. mdpi.com Similarly, ¹³C-NMR spectroscopy is used to identify all 11 carbon atoms, including the distinct signals for the carbonyl carbons of the imide group and the quaternary carbons of the core structure. mdpi.comnih.gov
Mass Spectrometry (MS) is used to confirm the molecular weight and study the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. nih.gov Studies on a series of N-substituted cantharidinimides show that the fragmentation pathway is influenced by the N-substituent. nih.gov A characteristic feature observed is a sequential double hydrogen transfer from the oxabicycloheptane core to the imide's carbonyl group. nih.gov Computational predictions for this compound provide expected mass-to-charge ratios (m/z) for various adducts, which are crucial for its detection in mass spectrometric analyses. vulcanchem.comuni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Mass-to-Charge (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₆NO₃⁺ | 210.11248 |
| [M+Na]⁺ | C₁₁H₁₅NNaO₃⁺ | 232.09442 |
| [M+NH₄]⁺ | C₁₁H₁₉N₂O₃⁺ | 227.13902 |
| [M-H]⁻ | C₁₁H₁₄NO₃⁻ | 208.09792 |
Data sourced from computational predictions. vulcanchem.comuni.lu
Chromatographic Methods for Isolation and Purity Assessment (e.g., HPLC)
Chromatographic techniques are essential for separating this compound from reaction precursors, by-products, and other impurities, as well as for assessing the final purity of the compound.
High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. google.com Developing a robust HPLC method can be challenging because the core cantharidin structure lacks a strong ultraviolet (UV) chromophore, making detection difficult with standard UV detectors. google.com However, methods have been developed using low wavelengths (e.g., 205 nm) to detect cantharidin and its related impurities. google.com A common approach involves using a reverse-phase column, such as a C18 column, with a mobile phase consisting of a gradient mixture of an aqueous solvent (often containing an acid like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
When higher sensitivity and specificity are required, HPLC is coupled with mass spectrometry (LC-MS). google.comtamu.edu This combination allows for the separation of components by HPLC followed by their definitive identification and quantification by MS, making it a powerful tool for analyzing complex mixtures. nih.gov Gas chromatography (GC) coupled with mass spectrometry (GC-MS) has also been established as a reliable method for the analysis of the parent compound, cantharidin. mdpi.comnih.gov
Table 2: Typical Chromatographic Conditions for Cantharidin and its Derivatives
| Technique | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| LC-MS/MS | Thermo Accucore C18 (100 mm×2.1 mm, 2.6 μm) | Gradient of 0.1% formic acid and 0.1% acetonitrile | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| GC-MS | Elastic quartz capillary GC column DB-5MS | Helium carrier gas with temperature programming | Mass Spectrometry (MS) | nih.gov |
Bioanalytical Assays for Quantification in Research Samples (e.g., in vitro systems, animal tissues)
To evaluate the activity and disposition of this compound in biological systems, sensitive and accurate bioanalytical assays are required to quantify the compound in various matrices such as plasma, serum, and tissue homogenates. nih.govuci.edu While specific assays for this compound are not widely reported, the methods developed for its parent compound, cantharidin, are directly applicable.
The principal techniques for bioanalysis are chromatography-based, owing to their high sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying small molecules in complex biological samples. nih.gov A reported LC-MS/MS method for cantharidin in rat liver and kidney involved sample homogenization in methanol, followed by chromatographic separation on a C18 column and quantification using selected reaction monitoring (SRM) mode on a tandem mass spectrometer. nih.gov This method achieved a low limit of quantification (LOQ) of 2.471 ng/mL. nih.gov
An alternative method is gas chromatography-mass spectrometry (GC-MS) . A GC-MS assay was developed to measure cantharidin in beagle dog plasma. nih.gov The method involved protein precipitation followed by a liquid-liquid extraction with ethyl acetate (B1210297) to isolate the analyte from the plasma matrix before GC-MS analysis. nih.gov This assay demonstrated good linearity and achieved a limit of quantification of 2.14 ng/mL. nih.gov These established methods provide a clear framework for developing and validating similar assays for this compound in preclinical research.
Table 3: Examples of Bioanalytical Assays for Cantharidin Quantification in Biological Samples
| Analytical Method | Biological Matrix | Limit of Quantification (LOQ) | Key Steps | Reference |
|---|---|---|---|---|
| LC-MS/MS | Rat Liver & Kidney | 2.471 ng/mL | Grinding with methanol, gradient elution | nih.gov |
Crystallographic Studies of this compound or its Complexes (if reported)
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. It provides precise measurements of bond lengths, bond angles, and conformational details.
As of the current body of scientific literature, a specific single-crystal X-ray diffraction structure for this compound has not been reported. However, crystallographic studies have been successfully performed on numerous closely related analogues. For instance, the crystal structures of other N-substituted 7-oxa-bicyclo[2.2.1]heptane-dicarboximides have been resolved, confirming the core stereochemistry and molecular conformation. researchgate.net These studies demonstrate the feasibility of crystallizing cantharidin derivatives and provide a solid precedent for future crystallographic analysis of this compound. Such a study would definitively confirm its solid-state conformation and stereochemical configuration, providing invaluable data for structural biology and computational modeling studies.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cantharidin |
| N-phenyl-7-oxa-bicyclo vulcanchem.comvulcanchem.comCurrent time information in Bangalore, IN.hept-5-ene-2,3-dicarboximide |
| Endothall |
| Acetonitrile |
| Methanol |
| Formic acid |
Computational and Theoretical Studies of Cantharidin Methylimide
Molecular Docking Simulations with Identified Molecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding modes of ligands, such as cantharidin (B1668268) methylimide analogs, within the active sites of their protein targets.
Research on norcantharimide derivatives has utilized molecular docking to explore their potential as therapeutic agents. In one study, a series of novel norcantharimide derivatives were docked against the main protease (M-pro) of the COVID-19 virus. The results demonstrated a strong theoretical affinity, with MolDock Scores ranging from -124 to -138, suggesting a significant potential for these compounds to inhibit the viral protease. gazi.edu.tr
Similarly, norcantharidin (B1212189) (NCTD), the parent dicarboxylic acid of norcantharimide, has been docked against key proteins involved in cancer pathways. nih.gov Molecular docking simulations showed that NCTD exhibits a strong binding affinity for targets such as Caspase-9 (CASP9), CA12, and PTGS1. nih.gov The interaction with Caspase-9, a critical initiator of apoptosis, is particularly noteworthy. The specific binding interactions and energy scores derived from these simulations provide a structural basis for the observed biological activity and guide further chemical modifications to enhance potency.
| Compound Class | Protein Target | Target PDB ID | Docking Score (Affinity) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Norcantharimide Derivatives | COVID-19 Main Protease (M-pro) | Not Specified | -124 to -138 (MolDock Score) | Not Specified | gazi.edu.tr |
| Norcantharidin (NCTD) | Caspase-9 (CASP9) | 2AR9 | -6.1 kcal/mol | Not Specified | nih.gov |
| Norcantharidin (NCTD) | Carbonic Anhydrase 12 (CA12) | 5LL5 | -6.4 kcal/mol | Not Specified | nih.gov |
| Norcantharidin (NCTD) | Prostaglandin G/H Synthase 1 (PTGS1) | 6Y3C | -7.3 kcal/mol | Not Specified | nih.gov |
Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the subtle conformational changes that occur over time in a simulated physiological environment. arxiv.orgyoutube.commdpi.com
MD simulations have been employed to validate the stability of docked complexes involving cantharidin analogs. For instance, the complex of norcantharidin (NCTD) with Caspase-9 was subjected to MD simulations to evaluate its stability. nih.gov The analysis of the simulation trajectory, including metrics like the root-mean-square deviation (RMSD) of the protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg), confirmed that the complex remained stable throughout the simulation. nih.gov The persistence of key hydrogen bonds during the simulation further validated the docking results and affirmed the stable binding of NCTD in the active site. nih.gov
In another theoretical investigation, MD techniques were used to study the interactions of ten cantharidin-like inhibitors with human protein phosphatase 5 (PP5). nih.gov These simulations were crucial for understanding the role of key amino acid residues in the protein's active site that contribute favorably to the binding of these inhibitors, including Arg275, Asn303, and Tyr451. nih.gov
| Ligand-Protein Complex | Simulation Duration | Key Stability Metrics | Significant Findings | Reference |
|---|---|---|---|---|
| Norcantharidin (NCTD) - Caspase-9 | Not Specified | RMSD, RMSF, Radius of Gyration, Hydrogen Bonds | The complex system achieved a stable state, validating the docking pose and binding mode. | nih.gov |
| Cantharidin-like inhibitors - Protein Phosphatase 5 (PP5) | Not Specified | Interaction energy, Residue contribution | Identified key residues (Arg275, Asn303, Tyr451, etc.) that favorably contribute to inhibitor binding. | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical (QC) calculations provide fundamental insights into the electronic properties of a molecule, such as its charge distribution, orbital energies (HOMO/LUMO), and electrostatic potential. These properties are intrinsically linked to the molecule's reactivity and its ability to interact with biological targets.
For cantharidin-like inhibitors targeting protein phosphatase 5 (PP5), quantum mechanics (QM) calculations were instrumental in analyzing the interaction mode within the enzyme's active site. nih.gov The study suggested that the reactional energy of the coordination mechanism of these inhibitors is a critical factor responsible for their inhibitory activity. nih.gov Furthermore, the investigation employed Atoms in Molecules (AIM) calculations to characterize the chemical bonds between the inhibitor and the protein, providing a deeper understanding of the orbital interactions and their corresponding energy values. nih.gov These quantum-level details are essential for comprehending the mechanism of inhibition and for designing molecules with fine-tuned electronic properties for enhanced binding and reactivity.
In Silico Prediction of Biological Activity (excluding toxicity prediction)
In silico models are widely used to predict the biological activity and pharmacokinetic properties of compounds, a process that significantly accelerates drug discovery by prioritizing candidates for synthesis. nih.gov These predictions are often based on the molecule's structural and physicochemical properties.
Studies on novel synthesized norcantharimide derivatives have included in silico investigation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. gazi.edu.tr The results from these computational analyses indicated that the derivatives possess physicochemical characteristics that make them viable candidates for orally active drugs. gazi.edu.tr
Furthermore, research into N-substituted norcantharimide derivatives has established a relationship between computationally predicted lipophilicity (clogP) and anticancer activity. It was observed that derivatives with higher calculated lipophilicity, often due to longer alkyl or terpenyl side chains, exhibited greater cytotoxicity against cancer cell lines. mdpi.comnih.gov This suggests that increased lipophilicity may enhance bioavailability and improve cell membrane permeability, leading to higher intracellular concentrations and thus greater biological activity. mdpi.com This correlation between a calculated property and experimental activity is a powerful tool for guiding the design of more effective norcantharimide-based anticancer agents. mdpi.com
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a powerful computational strategy used to identify novel chemical entities with the potential to bind to a specific biological target. dovepress.comnih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. nih.gov
While specific pharmacophore modeling studies for cantharidin methylimide were not identified, the methodology represents a logical next step in the discovery of novel analogs. A pharmacophore model could be developed based on the known structure and binding interactions of a potent cantharidin analog, such as norcantharidin, within its target's active site (a structure-based approach). Alternatively, a model could be generated from a set of known active molecules (a ligand-based approach).
Once a robust pharmacophore model is created and validated, it can be used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. nih.gov This process filters the database to identify molecules that match the pharmacophore's features and spatial constraints. The resulting "hits" are compounds that are structurally diverse from the original template but are predicted to have a high probability of binding to the target. These hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for chemical synthesis and biological testing, thereby accelerating the discovery of novel and potentially more effective this compound analogues.
Future Directions and Research Challenges for Cantharidin Methylimide
Identification of Novel Preclinical Biological Applications
Ongoing research is focused on uncovering new potential uses for cantharidin (B1668268) methylimide in preclinical settings. The primary area of investigation has been its anticancer properties. Cantharidin and its derivatives have been shown to inhibit the growth of various cancer cell lines, including those of the liver, colon, pancreas, and breast. nih.gov The cytotoxic effects are often attributed to the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), leading to cell cycle arrest and apoptosis. eurekaselect.comnih.gov
Recent studies have expanded the scope of investigation to other areas. For instance, the antiviral potential of cantharidin derivatives is an emerging field of interest. While specific research on cantharidin methylimide's antiviral activity is still in early stages, the known mechanisms of action of related compounds suggest it could be a candidate for further investigation against various viral pathogens.
| Preclinical Application | Cell Lines/Models Studied with Cantharidin Derivatives | Observed Effects |
| Anticancer | HL-60 (Leukemia), Hep3B (Liver), MCF7 (Breast), MDA-MB-231 (Breast), A2780 (Ovarian), 143B (Osteosarcoma), HCT116 (Colon), HT29 (Colon) nih.govnih.gov | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest. nih.govnih.gov |
| Antiviral | Limited direct studies on this compound. | A potential area for future research based on the activity of related compounds. |
Advancements in Synthetic Strategies for Enhanced Analogues
The synthesis of cantharidin analogues with improved efficacy and reduced toxicity is a key area of research. eurekaselect.com Various synthetic strategies are being explored to modify the cantharidin scaffold. One approach involves the ring-opening of activated aziridines to create novel cantharidinimide derivatives. nih.gov This method has led to the synthesis of compounds like N-cantharidinimido-sulfamethazine, which has shown cytostatic effects against specific cancer cell lines. nih.gov
Another strategy focuses on modifying the anhydride (B1165640) bridge of cantharidin. nih.gov A one-pot hydrogenation-ring-opening-esterification procedure has been developed to create analogues with moderate selectivity for PP2A. nih.gov Researchers are also exploring methods to synthesize cantharidin and its derivatives without the use of potentially explosive lithium salt catalysts, which would make the process safer and more scalable for manufacturing. google.com
Development of Advanced Delivery Systems for Research Applications (e.g., nanoparticles in animal models)
A significant challenge in the preclinical development of this compound is its poor solubility and potential for off-target toxicity. nih.gov To address this, researchers are developing advanced delivery systems. Nanotechnology-based platforms, such as liposomes, micelles, and polymeric nanoparticles, are being investigated to improve the delivery of cantharidin derivatives. nih.govcrimsonpublishers.commdpi.com
These delivery systems can enhance the bioavailability of the compound, prolong its circulation time, and facilitate targeted delivery to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.gov For instance, norcantharidin (B1212189), a closely related derivative, has been successfully encapsulated in nanoparticles, leading to improved antitumor efficacy in animal models. nih.gov Similar strategies could be applied to this compound to enhance its therapeutic index in preclinical studies.
| Delivery System | Potential Advantages for this compound Research |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. nih.govmdpi.com |
| Micelles | Self-assembling nanoparticles that can increase drug solubility and stability. nih.gov |
| Polymeric Nanoparticles | Can be engineered for controlled release and targeted delivery. nih.govmdpi.com |
Addressing Challenges in Preclinical Selectivity and Target Engagement
While the inhibition of PP1 and PP2A is a known mechanism of action for cantharidin and its derivatives, a lack of selectivity can lead to off-target effects. patsnap.com A major challenge is to design analogues of this compound that exhibit greater selectivity for specific protein phosphatase isoforms or other cellular targets. This could potentially reduce toxicity to healthy cells while maintaining or improving efficacy against diseased cells.
Understanding the precise molecular interactions between this compound and its targets is crucial. Techniques such as molecular docking and structural biology can aid in the rational design of more selective compounds. Furthermore, assays to measure target engagement in cellular and animal models are essential to confirm that the compound is interacting with its intended target at concentrations that produce the desired biological effect.
Integration with Systems Biology and Omics Approaches in Research
To gain a comprehensive understanding of the biological effects of this compound, researchers are beginning to integrate systems biology and "omics" approaches. nih.gov This involves the use of high-throughput techniques such as genomics, proteomics, and metabolomics to analyze the global changes that occur in cells and organisms upon treatment with the compound.
For example, chemogenomic assays in yeast have been used to identify genes that interact with cantharidin, providing insights into its mechanism of action and potential resistance pathways. nih.gov A systems biology approach can help to identify novel drug targets, understand off-target effects, and discover biomarkers that could predict the response to treatment in preclinical models. mdpi.com Integrating data from multiple omics platforms can provide a more holistic view of the compound's effects and guide future research. digitellinc.com
Potential for Combination Research Therapies and Repurposing
Investigating this compound in combination with other therapeutic agents is a promising avenue for future research. Combination therapies can potentially lead to synergistic effects, allowing for the use of lower, less toxic concentrations of each compound. For example, cantharidin has been studied in combination with chemotherapy and radiotherapy in cancer research. mdpi.com Similar studies with this compound could reveal new therapeutic strategies.
Furthermore, the concept of drug repurposing, where existing compounds are investigated for new therapeutic uses, is highly relevant. The unique mechanism of action of this compound as a protein phosphatase inhibitor suggests that it could have potential applications in a variety of diseases beyond cancer. Further preclinical screening and research are needed to explore these possibilities.
Q & A
Q. What are the established synthetic routes for Cantharidin methylimide, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via chemical modification of cantharidin. Key steps include introducing methyl groups through nucleophilic substitution or condensation reactions under controlled anhydrous conditions. For example, norcantharidin (a precursor) is often functionalized using methylamine derivatives in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C . Yield optimization requires rigorous purification via column chromatography or recrystallization, with purity validated by HPLC (≥98%) and NMR spectroscopy . Challenges include managing stereochemical outcomes and avoiding side reactions, which necessitate precise stoichiometric ratios and inert atmospheres .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
Structural confirmation relies on a combination of H NMR, C NMR, and HMBC spectroscopy. For instance, HMBC spectra resolve long-range C–H couplings, critical for verifying the methylimide moiety’s connectivity. Assignments are cross-checked against X-ray crystallography data (if available) and computational modeling (e.g., DFT calculations) . Gas chromatography-mass spectrometry (GC-MS) further confirms molecular weight and fragmentation patterns, with retention indices compared to synthetic standards .
Q. What in vitro assays are most effective for evaluating this compound’s bioactivity, and how should controls be designed?
Cytotoxicity is commonly assessed via MTT or CCK-8 assays using cancer cell lines (e.g., HepG2, MCF-7). Dose-response curves (0.1–100 µM) are generated with triplicate technical replicates, using norcantharidin as a positive control and DMSO as a vehicle control . For phosphatase inhibition (e.g., PP1/PP2A), enzymatic assays with p-nitrophenyl phosphate (pNPP) as a substrate are employed, with IC values calculated using nonlinear regression models . Ensure ATP levels and cell viability are monitored to distinguish specific inhibition from general toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines?
Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. Standardize methodologies by:
- Pre-screening cell lines for phosphatase isoform expression (via Western blot or qPCR) to correlate sensitivity with target availability .
- Including pan-phosphatase inhibitors (e.g., okadaic acid) as comparators .
- Applying meta-analysis tools to harmonize data from multiple studies, adjusting for batch effects using statistical models (e.g., linear mixed-effects models) .
Q. What experimental designs mitigate environmental risks when testing this compound in field studies?
Field trials should follow tiered risk assessment frameworks:
- Lab-tier : Assess non-target toxicity using model organisms (e.g., Daphnia magna for aquatic toxicity; LD thresholds <10 ppm suggest high risk) .
- Field-tier : Use controlled bait systems with gradient concentrations (e.g., 10–10 M) on filter paper disks to monitor insect attraction and off-target effects . Activity patterns (e.g., diurnal vs. nocturnal) must be tracked via time-lapse cameras or manual counts at 2-hour intervals .
- Post-trial : Soil and water samples are analyzed via LC-MS/MS to quantify residual compound degradation rates .
Q. What strategies enhance the selectivity of this compound for cancer therapeutics while minimizing off-target effects?
Structure-activity relationship (SAR) studies guide selective modifications:
- Pharmacophore optimization : Replace the methylimide group with bulkier substituents (e.g., tert-butyl) to hinder binding to non-target phosphatases .
- Prodrug approaches : Conjugate with tumor-specific ligands (e.g., folate or peptide motifs) for targeted release in acidic tumor microenvironments .
- Combinatorial screens : Use high-throughput synergy assays (e.g., Chou-Talalay method) to identify adjuvant compounds (e.g., cisplatin) that lower effective doses .
Methodological Best Practices
- Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa coefficients to quantify inter-study variability .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare, including randomization and blinded endpoint assessments .
- Reproducibility : Publish full synthetic protocols, raw spectral data, and statistical scripts in supplementary materials per journal guidelines (e.g., Beilstein Journal’s requirements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
